![molecular formula C4H3BrClNS B1317853 2-Bromo-4-(chloromethyl)thiazole CAS No. 5198-77-6](/img/structure/B1317853.png)
2-Bromo-4-(chloromethyl)thiazole
Overview
Description
2-Bromo-4-(chloromethyl)thiazole is a chemical compound with the molecular formula C4H3BrClNS . It has a molecular weight of 212.50 g/mol . The IUPAC name for this compound is 2-bromo-4-(chloromethyl)-1,3-thiazole .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(chloromethyl)thiazole includes a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI string representation of the molecule isInChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2
. Physical And Chemical Properties Analysis
2-Bromo-4-(chloromethyl)thiazole has a molecular weight of 212.50 g/mol, and its exact mass and monoisotopic mass are both 210.88581 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 82.4 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
The compound is used in the synthesis of thiazolo[4,5-b]pyridines . These are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which can be synthesized using 2-Bromo-4-(chloromethyl)thiazole, exhibit high antioxidant activity .
Antimicrobial Activity
These compounds also show antimicrobial properties, making them useful in the development of new antimicrobial drugs .
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been identified to have herbicidal activity , which can be beneficial in agricultural applications.
Anti-inflammatory Activity
These compounds have been found to exhibit anti-inflammatory activity , which can be useful in the treatment of various inflammatory diseases.
Antifungal Activity
Thiazolo[4,5-b]pyridines also show antifungal properties , making them potential candidates for the development of new antifungal drugs.
Antitumor Activity
These compounds have been reported to have antitumor activities , which can be beneficial in cancer research and treatment.
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists , which can be useful in the treatment of allergies and other conditions related to the histamine H3 receptor.
Future Directions
Thiazole derivatives, including 2-Bromo-4-(chloromethyl)thiazole, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, with the aim of finding effective therapeutic agents for various pathological conditions .
properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYQHMKJIRRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586053 | |
Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(chloromethyl)thiazole | |
CAS RN |
5198-77-6 | |
Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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